molecular formula C15H18O2 B3082029 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one CAS No. 111945-86-9

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one

Cat. No.: B3082029
CAS No.: 111945-86-9
M. Wt: 230.3 g/mol
InChI Key: RXEIWXKGLKGRIR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at position 3 and a 4-isopropylphenyl substituent at position 5 of the cyclohexenone ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15(17)8-13/h3-6,9-10,13,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEIWXKGLKGRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200004
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111945-86-9
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111945-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement route. This method starts with phenyl pyruvate and suitable enones, and the reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . The reaction yields products with anti and syn conformations, with up to 98% overall isolated yield when performed in alkaline water .

Industrial Production Methods

Industrially, cyclohexenone derivatives like this compound can be produced through catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-(4-isopropylphenyl)cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-(4-isopropylphenyl)cyclohexanol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fragrances.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the isopropylphenyl substituent play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexenone Core

Key structural analogs differ in substituents at positions 3 and 5:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Applications
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one Hydroxyl (-OH) 4-Isopropylphenyl Potential pesticidal/biological activity (inferred from analogs)
Cycloxydim (ISO) Hydroxyl (-OH) Thian-3-yl group + ethoxyimino butyl chain Herbicide; used in strawberries for weed control
DP-1 Hydroxyl (-OH) Tetrahydropyran-4-yl + iminopropyl Environmental metabolite; studied in soil persistence
3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one Hydroxyl (-OH) 2-Trifluoromethylphenyl Enhanced metabolic stability due to CF3 group
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl (-CH3) 4-Methylphenyl Crystallographic studies; lacks H-bonding capacity

Key Observations :

  • Hydroxyl Group at Position 3 : Common in bioactive compounds (e.g., cycloxydim, DP-1) for hydrogen bonding, enhancing solubility and target interactions .
  • Aryl Substituents at Position 5 :
    • 4-Isopropylphenyl : Bulky hydrophobic group; may enhance lipid solubility and membrane permeability.
    • Thian-3-yl (Cycloxydim) : Contributes to herbicidal activity by interacting with acetyl-CoA carboxylase in plants .
    • Trifluoromethylphenyl () : Electron-withdrawing CF3 group increases metabolic stability and resistance to oxidation.
Physicochemical Properties

Data from analogs ():

Property This compound (Estimated) 5-(4-Fluorophenyl)cyclohex-2-en-1-one 5-Methylcyclohex-2-en-1-one
Molecular Weight ~260 g/mol 190.21 g/mol 110.15 g/mol
H-Bond Donors 1 (OH) 0 0
H-Bond Acceptors 2 (C=O, OH) 2 1
LogP (Predicted) ~3.5 (hydrophobic aryl group) 2.1 1.8

Insights :

  • The hydroxyl group increases polarity and H-bonding capacity compared to non-hydroxylated analogs.
  • The 4-isopropylphenyl group likely elevates LogP, enhancing lipophilicity for membrane penetration.

Biological Activity

3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexene core with a hydroxy group and an isopropylphenyl substituent. These structural components are crucial for its biological activity, influencing its interaction with various molecular targets.

The compound's mechanism of action involves:

  • Enzyme Interaction : The hydroxy group enhances binding affinity to enzymes, while the isopropylphenyl moiety modulates biochemical pathways. This dual interaction may lead to alterations in enzyme activity, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways critical for cell survival and growth.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, it has been tested against human leukemia cells using the XTT assay, showing significant inhibition of cell growth at specific concentrations .

Comparative Analysis with Similar Compounds

To further understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
CyclohexenoneLacks hydroxy and isopropylphenyl groupsMinimal biological activity
3-Hydroxycyclohex-2-en-1-oneLacks isopropylphenyl substituentLimited activity compared to target compound
5-(4-Isopropylphenyl)cyclohex-2-en-1-oneLacks hydroxy groupReduced binding affinity and activity

Case Studies

  • Study on Anticancer Activity : A study conducted on various derivatives of cyclohexenones found that this compound exhibited notable cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Evaluation : In another study, this compound was evaluated for its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed moderate antibacterial activity, suggesting its application in developing new antimicrobial agents .

Q & A

Q. Key Approaches :

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) or organocatalysts for regioselective aryl substitution.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, as seen in BASF Corporation’s protocols for similar compounds .
  • In-line analytics : Use HPLC (C18 column, UV detection at 254 nm) to monitor reaction progress and minimize byproducts .

Basic: Which analytical techniques are suitable for assessing purity?

Q. Protocols :

  • HPLC : Employ a reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 220–300 nm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and detect impurities (e.g., over-alkylated derivatives).
  • Melting point analysis : Compare observed values with literature data for structurally related cyclohexenones .

Advanced: How do computational methods aid in predicting chemical reactivity?

Q. Applications :

  • Reactivity indices : Calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites on the cyclohexenone ring .
  • Transition state modeling : Simulate reaction pathways (e.g., hydroxylation) to predict kinetic barriers and regioselectivity.
  • Solvent effects : Use COSMO-RS to model solvent interactions and optimize reaction media .

Advanced: What challenges arise in achieving regioselective synthesis?

Q. Challenges and Solutions :

  • Competing substitution : The 5-position’s steric hindrance (due to the 4-isopropylphenyl group) may lead to undesired substitution at the 2- or 4-positions. Mitigate via bulky directing groups (e.g., tert-butyl) .
  • Stereochemical control : Use chiral catalysts (e.g., BINOL-derived) to enforce enantioselectivity, as demonstrated in tralkoxydim synthesis .

Basic: How stable is this compound under varying storage conditions?

Q. Stability Profile :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the enone system.
  • pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the ketone group. Stability data for analogs (e.g., profoxydim in ) suggest a shelf life of >6 months under inert gas (N2_2).

Advanced: How to interpret complex splitting patterns in 1H^1H1H-NMR spectra?

Case Study : Splitting of the 3-hydroxy proton due to coupling with adjacent protons:

  • Simulation tools : Use MestReNova or SpinWorks to simulate coupling constants (J-values) and assign multiplet structures.
  • Decoupling experiments : Irradiate specific protons to simplify the spectrum.
  • Comparative analysis : Reference spectra of analogs (e.g., 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one in ) to identify characteristic patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one
Reactant of Route 2
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3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one

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